molecular formula C21H26O4 B1218156 Malabaricone B CAS No. 63335-24-0

Malabaricone B

Cat. No. B1218156
CAS RN: 63335-24-0
M. Wt: 342.4 g/mol
InChI Key: KOAPDMKKECXPHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Malabaricone B, along with Malabaricone C, has been achieved through a cross-metathesis strategy, demonstrating an efficient route to these compounds. This methodology allows for the convenient access to various members of the malabaricone family, with the synthesis of ω-aryl heptyl bromide being a crucial step (Kundu & Nayak, 2017).

Molecular Structure Analysis

The molecular structure of Malabaricone A, closely related to Malabaricone B, showcases two benzene rings linked through a C9 alkyl chain, providing insight into the structural framework of these compounds. This structure is stabilized by both intra- and intermolecular hydrogen-bonding interactions, indicative of the potential chemical behavior of Malabaricone B as well (Bauri et al., 2006).

Chemical Reactions and Properties

Malabaricone B exhibits significant antioxidant activity, as demonstrated through various assays. It can prevent lipid peroxidation more efficiently than curcumin, attributed to its radical scavenging and Fe(II) chelation capacities. This antioxidant activity underlines the potential chemical reactions Malabaricone B can undergo, particularly in neutralizing free radicals (Patro et al., 2005).

Physical Properties Analysis

While specific physical properties of Malabaricone B are not directly reported, the molecular structure analysis and synthesis pathways suggest that its physical characteristics are influenced by its phenolic nature and structural stability provided by hydrogen bonding. These factors likely contribute to its solid state at room temperature and its solubility in organic solvents.

Chemical Properties Analysis

Malabaricone B's chemical properties are closely tied to its antioxidant activity, ability to inhibit DNA adduct formation, and its interaction with various biological molecules. Its efficacy in preventing oxidative stress and modulating inflammatory responses suggests a reactive nature towards oxidative species and a potential for chemical modifications influencing biological pathways. The compound's interaction with cellular components underscores its chemically active sites and the possibility of undergoing metabolic transformations within biological systems (Martati et al., 2014).

Scientific Research Applications

  • Summary of the Application : Malabaricone B (MB) has been identified as a potent antistaphylococcal agent . It is one of the naturally abundant secondary metabolites (malabaricones A–D) present in the Myristicaceae family . Malabaricones have previously been reported to possess various biological activities including antimicrobial activity .
  • Methods of Application or Experimental Procedures : Malabaricones (A–D) were screened against an ESKAPE pathogen panel via broth microdilution assays . The hit compounds were then tested against Vero cells via MTT assays to determine their selectivity index . Their activity against clinical drug-resistant strains was evaluated . Further, time–kill kinetics against S. aureus were determined along with the ability to synergize with approved drugs via chequerboard assays . The hit compound’s in vitro post-antibiotic effect (PAE) and propensity to generate resistance to S. aureus was determined . Its activity against intracellular S. aureus in a J774 macrophage model of infection and ability to eradicate pre-formed S. aureus biofilms in vitro was ascertained . Finally, the hit compound’s in vivo efficacy was determined in a murine neutropenic S. aureus thigh infection model .
  • Results or Outcomes : MB demonstrated a potent in vitro antistaphylococcal profile including equipotent activity against clinical MDR S. aureus and Enterococcus sp. with MIC 1–2 mg/L . MB exhibited concentration-dependent bactericidal activity with complete killing at 5 × MIC within 15 min of exposure with no regrowth up to 24 h . MB also displayed PAE of ∼22 h at 10 × MIC . It also has very low propensity for generation of resistance to S. aureus ATCC 29213 . MB significantly eradicated pre-formed S. aureus biofilms and reduced intracellular S. aureus in the J774 macrophage infection model as well . MB strongly synergized with gentamicin at 1 × MIC in vitro with complete killing at 24 h as compared with untreated S. aureus . MB also possessed significant in vivo activity against S. aureus at 50 mg/kg BID dose with ∼0.5 log 10 cfu/g reduction in thigh compared with untreated mice .

properties

IUPAC Name

1-(2,6-dihydroxyphenyl)-9-(4-hydroxyphenyl)nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c22-17-14-12-16(13-15-17)8-5-3-1-2-4-6-9-18(23)21-19(24)10-7-11-20(21)25/h7,10-15,22,24-25H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAPDMKKECXPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212720
Record name Malabaricone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malabaricone B

CAS RN

63335-24-0
Record name Malabaricone B
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URL https://commonchemistry.cas.org/detail?cas_rn=63335-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malabaricone B
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Record name Malabaricone B
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287967
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Record name Malabaricone B
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
242
Citations
D Banerjee, AK Bauri, RK Guha… - European Journal of …, 2008 - Elsevier
… mice, treatment with malabaricone B, malabaricone C and … ), which was significantly increased by malabaricone B (36%, P … mice, those treated with malabaricone B reduced the levels of …
Number of citations: 83 www.sciencedirect.com
D Banerjee, B Maity, AH Bandivdeker… - Pharmaceutical …, 2008 - Springer
… Very recently, we have found (7) that two of its constituent diarylnonanoids, malabaricone B (mal B) and malabaricone C (mal C), especially the latter possess better in vitro antioxidant …
Number of citations: 34 link.springer.com
M Tyagi, B Maity, B Saha, AK Bauri, M Subramanian… - Food & function, 2018 - pubs.rsc.org
The spice-derived phenolic, malabaricone B (mal B) showed selective toxicity to human lung cancer (A549), malignant melanoma (A375) and T cell leukemia (Jurkat) cell lines, without …
Number of citations: 9 pubs.rsc.org
N Sivadas, G Kaul, A Akhir, M Shukla, MG Govind… - Antibiotics, 2023 - mdpi.com
… To conclude, the present study illustrates the development of a known natural product, malabaricone B (NS-7), a phenylacylphenol from the fruit rinds of Myristic malabarica, as a …
Number of citations: 7 www.mdpi.com
Y Sivasothy, KH Leong, KY Loo… - Natural product …, 2022 - Taylor & Francis
… In 2016, our group evaluated the antioxidant potential of malabaricone A, malabaricone B, malabaricone C and giganteone A by screening their in vitro DPPH free radical scavenging …
Number of citations: 4 www.tandfonline.com
B Maity, SK Yadav, BS Patro, M Tyagi… - Free Radical Biology …, 2012 - Elsevier
The spice-derived phenolic, malabaricone C (mal C), has recently been shown to accelerate healing of the indomethacin-induced gastric ulceration in mice. In this study, we explored its …
Number of citations: 44 www.sciencedirect.com
M Tyagi, BS Patro, S Chattopadhyay - Free Radical Research, 2014 - Taylor & Francis
In this study, we studied the mechanism of the cytotoxicity of malabaricone C (mal C) against human breast cancer MCF-7 cell line. Mal C dose-dependently increased the sub G1 cell …
Number of citations: 18 www.tandfonline.com
J Kang, N Tae, BS Min, J Choe, JH Lee - International …, 2012 - Elsevier
Malabaricone C (MLB-C), isolated from nutmeg, is a phenolic diarylnonanoid that is known to exert a variety of pharmacological activities. In the present study, we investigated the …
Number of citations: 43 www.sciencedirect.com
B Maity, D Banerjee, SK Bandyopadhyay… - International …, 2009 - Elsevier
The role of the arginine-metabolism in the healing action of the Myristica malabarica phenol malabaricone B (mal B) and omeprazole against indomethacin-induced stomach ulceration …
Number of citations: 22 www.sciencedirect.com
A Manna, P Saha, A Sarkar, D Mukhopadhyay… - PLoS …, 2012 - journals.plos.org
Background The ‘two-faced’ character of reactive oxygen species (ROS) plays an important role in cancer biology by acting both as secondary messengers in intracellular signaling …
Number of citations: 57 journals.plos.org

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